Vanadium-47
Description
Properties
CAS No. |
14867-38-0 |
|---|---|
Molecular Formula |
V |
Molecular Weight |
46.954904 g/mol |
IUPAC Name |
vanadium-47 |
InChI |
InChI=1S/V/i1-4 |
InChI Key |
LEONUFNNVUYDNQ-AHCXROLUSA-N |
Isomeric SMILES |
[47V] |
Canonical SMILES |
[V] |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation States and Common Compounds
Vanadium-47, like natural vanadium, forms compounds across several oxidation states. The most common oxidation states are +5, +4, +3, and +2 , each associated with distinct chemical properties and compounds .
Redox Reactions
This compound undergoes redox reactions characteristic of vanadium’s chemistry. For example:
-
Reduction from +5 to +2 :
This process involves sequential reduction steps, with intermediates like VO²⁺ (blue) and V³⁺ (green) . -
Oxidation by air/nitric acid :
Lower oxidation states (e.g., V²⁺) are readily oxidized by air or strong oxidizing agents like nitric acid .
Reaction with Halogens
This compound reacts with halogens (e.g., fluorine) to form halides. For instance:
This reaction occurs at elevated temperatures, yielding vanadium(V) fluoride, a typical product of vanadium’s +5 oxidation state.
Formation of Vanadium Oxides
This compound reacts with oxygen to form oxides, depending on temperature and conditions:
-
VO₂ :
Stable at high temperatures and exhibits a metal-insulator transition (MIT) at 340 K . -
V₂O₅ :
A thermodynamically stable oxide with orange-yellow coloration .
Adsorption and Ligand Interactions
This compound can adsorb onto ligands like gluconic acid (GA) under specific conditions:
-
Effect of H₂SO₄ concentration :
Adsorption efficiency increases with sulfuric acid concentration, reaching ~91.66% at 20 g/L . -
Temperature dependence :
Higher temperatures (e.g., 90°C) enhance adsorption efficiency by reducing viscosity and increasing diffusion rates . -
Reaction parameters :
Parameter Optimal Value H₂SO₄ concentration 20 g/L Temperature 90°C Time 60 min n(GA)/n(V) 3.0
Nuclear Decay and Radiotracing
While not a chemical reaction, V-47’s β⁻ decay to chromium-47 (Cr-47) enables its use as a radiotracer:
This property is leveraged in medical imaging and environmental studies.
Comparison with Similar Compounds
Comparison with Similar Radionuclides
Key Isotopes in Proton-Activated Dental Metals
The following isotopes are commonly induced in titanium and gold-silver-palladium alloys during proton therapy. Their properties are compared in Table 1:
Table 1: Comparison of Induced Radionuclides in Proton Beam Therapy
Critical Analysis of Properties
Half-Life and Medical Implications
- This compound ’s short half-life (32.6 minutes) minimizes prolonged radiation exposure in patients, making it less hazardous than longer-lived isotopes like Scandium-44 (~4 hours). However, its intense initial radioactivity requires careful monitoring during therapy .
- Scandium-44 and Scandium-43 pose greater post-treatment risks due to their longer half-lives, necessitating extended safety protocols .
Gamma-Ray Detectability
- This compound, Scandium-44, and Scandium-43 produce detectable gamma-ray peaks, aiding in real-time monitoring during proton therapy .
Regulatory Considerations
- This compound has higher permissible limits (1,000 microcuries ; 15 mCi total ) compared to Scandium-46 (10 microcuries ), reflecting its rapid decay and lower cumulative risk .
Preparation Methods
Proton Irradiation of Natural Vanadium Targets
One of the primary methods to produce this compound is by irradiating natural vanadium (which is mostly Vanadium-51) with protons in a cyclotron. The key nuclear reaction is the 51V(p,p + α)47Sc reaction, where proton bombardment induces nuclear reactions that yield this compound among other isotopes.
- Proton energies below 40 MeV are typically used to optimize yield and purity.
- High current proton beams (up to 80 µA) at energies around 24 MeV have been employed for efficient production.
- This method benefits from using naturally abundant vanadium targets, which are inexpensive and available in foil form, capable of withstanding high beam intensities and heat deposition, thus enabling scaled-up production.
Photonuclear Reactions on Vanadium
This compound can also be produced via photonuclear reactions, where natural vanadium targets are irradiated with high-energy photons (bremsstrahlung radiation). This method has been explored for producing high purity this compound with rapid chemical separation techniques developed to recover the isotope efficiently.
Chemical Preparation and Purification Methods
The preparation of this compound after irradiation involves several critical steps to dissolve the target material and separate this compound from co-produced isotopes and impurities.
Ion Exchange Chromatography for Purification
Two main ion exchange resins are used in tandem to purify this compound:
- MP-50 Resin (a strong acid cation exchange resin): This resin traps this compound in a high molar HCl solution while allowing the bulk vanadium target material and co-produced chromium-51 (a common contaminant) to pass through.
- CM Resin (carboxymethyl resin): this compound is eluted from the MP-50 resin and immobilized on the CM resin, which further purifies the isotope and allows elution in a small volume (e.g., 1 mL of 2 M HCl).
The purification process achieves:
Process Timing and Scale
- The purification process for small-scale targets takes about 4 hours, while scaled-up targets require approximately 9 hours.
- The process is scalable without changing column dimensions, allowing for increased production yields with larger targets and higher beam currents.
Summary Data Table of this compound Preparation
| Step | Method/Condition | Outcome/Notes |
|---|---|---|
| Target Material | Natural Vanadium foil (51V) | Readily available, withstands high beam power |
| Irradiation | Proton beam, 24 MeV, up to 80 µA, 8 hours | Production yield ~128 MBq at end of bombardment |
| Target Dissolution | Dissolution in 8 M HCl, dry down, reconstitute | Enables effective ion exchange separation |
| Primary Purification Resin | MP-50 resin in high molar HCl | Traps this compound, allows contaminants to pass |
| Secondary Purification Resin | CM resin, elution with 2 M HCl | Concentrates this compound, removes residual impurities |
| Recovery Yield | 68–72% | Consistent across small and scaled-up targets |
| Radionuclidic Purity | >99.5% | Verified by gamma spectroscopy |
| Chemical Purity | Transition metals <1 ppb except Zn (~65 ppb) | High purity suitable for radiopharmaceutical use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
